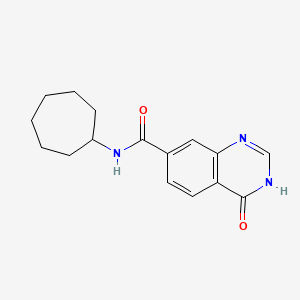
Potassium 2-(pyridin-2-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 2-(pyridin-2-yl)acetate is an organic compound that features a pyridine ring attached to an acetate group, with potassium as the counterion
準備方法
Synthetic Routes and Reaction Conditions
Potassium 2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-(pyridin-2-yl)acetic acid with potassium hydroxide. The reaction typically takes place in an aqueous medium, where the acid reacts with the base to form the potassium salt.
Another method involves the use of potassium carbonate as a base. In this process, 2-(pyridin-2-yl)acetic acid is dissolved in a suitable solvent, such as methanol or ethanol, and potassium carbonate is added. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Typically, the reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
Potassium 2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or ethanol.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in various functionalized pyridine compounds.
科学的研究の応用
Potassium 2-(pyridin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of potassium 2-(pyridin-2-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.
類似化合物との比較
Potassium 2-(pyridin-2-yl)acetate can be compared with other similar compounds, such as:
Potassium 2-(pyridin-3-yl)acetate: Similar structure but with the pyridine ring attached at the 3-position.
Potassium 2-(pyridin-4-yl)acetate: Pyridine ring attached at the 4-position.
Potassium 2-(quinolin-2-yl)acetate: Features a quinoline ring instead of pyridine.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and materials science. Further research into its applications and mechanisms of action will continue to uncover new opportunities for its use.
特性
分子式 |
C7H6KNO2 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
potassium;2-pyridin-2-ylacetate |
InChI |
InChI=1S/C7H7NO2.K/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);/q;+1/p-1 |
InChIキー |
JAFBEDUWMIRLAM-UHFFFAOYSA-M |
正規SMILES |
C1=CC=NC(=C1)CC(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-benzyl-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,2,4-triazin-5-ol](/img/structure/B14096814.png)
![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096820.png)
![4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester](/img/structure/B14096826.png)
![7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096834.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14096843.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B14096850.png)


![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096881.png)
![2-Benzyl-2,3,4,10-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B14096889.png)
![[3-[4-(3,5-Dimethylphenyl)phosphanyl-2,5-dimethylthiophen-3-yl]-1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl]-diphenylphosphane](/img/structure/B14096896.png)

